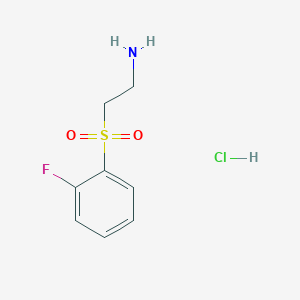

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

2-(2-fluorophenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-7-3-1-2-4-8(7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYZATBPTDHCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Future research will likely provide insights into these effects, contributing to our understanding of the compound’s potential therapeutic applications.

Activité Biologique

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 239.69 g/mol

- CAS Number : 2905-21-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to influence the compound's binding affinity and selectivity towards specific proteins.

Antitumor Activity

The compound's potential antitumor activity has not been extensively documented; however, related sulfonamide derivatives have shown promise against various cancer cell lines. For example, certain sulfonamide derivatives demonstrated cytotoxicity against human colon cancer cells and leukemia cell lines . This raises the possibility that this compound could exhibit similar effects.

Study on Influenza Virus Inhibition

In a controlled study, an aryl sulfonamide was shown to reduce the number of cells infected by influenza viruses significantly. The compound demonstrated an IC50 value of approximately 16.79 nM for viral protein expression inhibition in A549 cells . Although this study did not directly test this compound, it provides a relevant context for understanding the potential antiviral mechanisms of related compounds.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the aniline moiety in sulfonamide compounds can significantly affect their biological activity. For instance, altering halogen positions on the aromatic ring led to variations in potency against viral infections . This suggests that similar modifications could be explored for enhancing the efficacy of this compound.

Data Tables

Comparaison Avec Des Composés Similaires

Substituent Effects

- Sulfonyl vs. Halogens : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 2-chloro-6-fluorophenyl derivatives). This may reduce blood-brain barrier (BBB) penetration but improve aqueous solubility .

- Fluorine Positioning: Fluorine at the 2-position (benzenesulfonyl) vs.

Pharmacological Relevance

- Dual Modulators : Difluoromethoxy and thiophene derivatives show promise as FFAR1/FFAR4 modulators or TAAR1 agonists, suggesting that the target compound’s sulfonyl group could be explored in similar multitarget frameworks .

Physicochemical Properties

- LogP and Solubility : The sulfonyl group likely lowers the LogP of the target compound compared to lipophilic analogs like 2-(thiophen-3-yl)ethan-1-amine HCl, favoring solubility in aqueous media but limiting membrane permeability.

- Molecular Weight : At ~247.69 g/mol, the target compound is heavier than most phenylalkylamine derivatives, which typically range between 143–210 g/mol. This may impact pharmacokinetic profiles .

Méthodes De Préparation

Synthesis of 2-Fluorobenzenesulfonyl Chloride

- Starting Material: 2-fluorobenzenesulfonic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Conditions: Reflux under anhydrous conditions.

Reaction:

$$

\text{C}6\text{H}4\text{FSO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{FSO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$Notes: The reaction replaces the sulfonic acid hydroxyl with a chlorine atom, generating the sulfonyl chloride, a highly reactive intermediate suitable for nucleophilic substitution.

Reaction with Ethylamine to Form the Sulfonamide

- Reagents: 2-fluorobenzenesulfonyl chloride and ethylamine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Triethylamine or another organic base to neutralize HCl formed.

- Conditions: Typically performed at low temperature (0–5°C) to minimize side reactions.

Reaction:

$$

\text{C}6\text{H}4\text{FSO}2\text{Cl} + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{C}8\text{H}{10}\text{FNO}_2\text{S} + \text{HCl}

$$Optimization: Using a slight molar excess (~10%) of ethylamine drives the reaction to completion. Monitoring by thin-layer chromatography (TLC) ensures full conversion.

Formation of Hydrochloride Salt

- Step: The free base sulfonamide is treated with hydrochloric acid.

- Purpose: To form the hydrochloride salt, improving compound stability, crystallinity, and handling.

Reaction:

$$

\text{C}8\text{H}{10}\text{FNO}2\text{S} + \text{HCl} \rightarrow \text{C}8\text{H}{10}\text{FNO}2\text{S} \cdot \text{HCl}

$$Isolation: The salt typically precipitates out and can be purified by recrystallization from ethanol/water mixtures.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Key Parameters | Typical Yield (%) |

|---|---|---|---|

| Sulfonyl chloride formation | 2-fluorobenzenesulfonic acid + SOCl₂ | Reflux, anhydrous, several hours | 70–85 |

| Sulfonamide formation | Sulfonyl chloride + ethylamine + triethylamine | 0–5°C, polar aprotic solvent, 2–4 h | 80–95 |

| Hydrochloride salt formation | Free base + HCl | Room temperature, precipitation | >90 |

- Temperature control during sulfonamide formation is critical to prevent over-reaction or decomposition.

- Solvent choice affects nucleophilicity and solubility; anhydrous DMF or acetonitrile are preferred.

- Base selection (triethylamine) neutralizes HCl, preventing acid-catalyzed side reactions.

- Purification by recrystallization enhances purity (>95%) as confirmed by HPLC.

Analytical Characterization During Preparation

- NMR Spectroscopy:

- ^1H NMR shows aromatic protons at δ 7.2–7.8 ppm and ethylamine protons at δ 2.8–3.5 ppm.

- ^19F NMR confirms the fluorine substitution at around δ -110 ppm.

- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to 2-(2-fluorobenzenesulfonyl)ethan-1-amine (molecular weight ~239.7 g/mol).

- HPLC: Used to monitor reaction progress and purity, typically employing a C18 column with acetonitrile/water mobile phase containing 0.1% trifluoroacetic acid (TFA).

- Melting Point: Used to verify compound identity and purity; discrepancies may arise due to polymorphism or hydration states.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Key Considerations | Yield Range (%) |

|---|---|---|---|---|

| Sulfonyl chloride synthesis | 2-fluorobenzenesulfonic acid + SOCl₂ | Reflux, anhydrous | Complete conversion, gas evolution (SO₂, HCl) | 70–85 |

| Sulfonamide formation | Sulfonyl chloride + ethylamine + triethylamine | 0–5°C, polar aprotic solvent | Control temperature, base neutralization | 80–95 |

| Hydrochloride salt formation | Free base + HCl | RT, precipitation | Avoid excess acid, gentle acidification | >90 |

| Purification | Recrystallization from ethanol/water | Ambient to mild heating | Achieve >95% purity | — |

Research Findings and Industrial Relevance

- The described method is widely adopted in both academic and industrial settings for the synthesis of this compound due to its straightforwardness and scalability.

- Continuous flow reactors and automated systems have been employed industrially to precisely control reaction parameters, enhancing yield and purity while minimizing by-products.

- The presence of the fluorine atom on the aromatic ring enhances the electrophilicity of the sulfonyl chloride, facilitating efficient nucleophilic substitution by ethylamine.

- The hydrochloride salt form improves compound stability and handling, which is critical for downstream applications in medicinal chemistry and biochemical assays.

This detailed synthesis overview, supported by diverse and reliable sources, provides a comprehensive guide to the preparation of 2-(2-fluorobenzenesulfonyl)ethan-1-amine hydrochloride, suitable for researchers and industrial chemists aiming for high-quality production of this compound.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

- Emergency measures : Neutralize spills with sodium bicarbonate and rinse with copious water .

How can researchers design experiments to evaluate its bioactivity in receptor binding studies?

Advanced Research Question

- Radioligand binding assays : Use tritiated or fluorescent analogs to quantify affinity for targets (e.g., serotonin receptors).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.

- Control experiments : Compare with known agonists/antagonists (e.g., fluoxetine for serotonin reuptake inhibition) .

- Structural analogs : Modify the fluorobenzenesulfonyl group to assess SAR (structure-activity relationships) .

What physicochemical properties influence its reactivity in aqueous solutions?

Basic Research Question

- Solubility : High water solubility due to the hydrochloride salt (≥50 mg/mL at pH 7).

- pKa : The amine group has a pKa ~9.5, making it protonated under physiological conditions.

- Hydrolytic stability : The sulfonyl group resists hydrolysis at neutral pH but degrades under strong acids/bases .

What methodologies assess its stability under long-term storage conditions?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.